molecular formula C22H21N3O6S B7708942 3-(benzylsulfamoyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide

3-(benzylsulfamoyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide

Cat. No.: B7708942
M. Wt: 455.5 g/mol
InChI Key: QHVOGXPNOZXYGU-UHFFFAOYSA-N
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Description

3-(benzylsulfamoyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzylsulfamoyl group, a methoxy group, and a nitrophenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfamoyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide typically involves multiple steps:

    Formation of the Benzylsulfamoyl Intermediate: The initial step involves the reaction of benzylamine with chlorosulfonic acid to form benzylsulfamoyl chloride.

    Coupling with 2-methyl-3-nitroaniline: The final step involves the coupling of the benzylsulfamoyl intermediate with 2-methyl-3-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfamoyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, suitable solvents, and bases.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 3-(benzylsulfamoyl)-4-methoxy-N-(2-methyl-3-aminophenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

3-(benzylsulfamoyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzylsulfamoyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(benzylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide: Lacks the nitro group, which may result in different biological activities.

    3-(benzylsulfamoyl)-4-methoxy-N-(3-nitrophenyl)benzamide: The position of the nitro group is different, potentially affecting its reactivity and interactions.

    3-(benzylsulfamoyl)-4-methoxy-N-(2-methyl-4-nitrophenyl)benzamide: The position of the nitro group is different, which may influence its chemical and biological properties.

Properties

IUPAC Name

3-(benzylsulfamoyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S/c1-15-18(9-6-10-19(15)25(27)28)24-22(26)17-11-12-20(31-2)21(13-17)32(29,30)23-14-16-7-4-3-5-8-16/h3-13,23H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVOGXPNOZXYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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